molecular formula C53H91N19O11 B142026 Ras抑制肽 CAS No. 159088-48-9

Ras抑制肽

货号 B142026
CAS 编号: 159088-48-9
分子量: 1170.4 g/mol
InChI 键: KDEHBKGSNFLJSF-QMAXXTOWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ras inhibitory peptides are designed to interfere with the function of the Ras protein, which plays a crucial role in cell signaling pathways that control cell growth and differentiation. Mutations in Ras genes, particularly those affecting amino acids G12, G13, and Q61, are frequently associated with various cancers, making Ras a significant target for anticancer drug development .

Synthesis Analysis

The synthesis of Ras inhibitory peptides involves the creation of molecules that can mimic the structure and function of the natural substrates of enzymes like farnesyltransferase (FTase), which is responsible for the post-translational modification of Ras proteins. Benzodiazepine peptidomimetics have been synthesized to inhibit FTase by mimicking the tetrapeptide CAAX sequence recognized by the enzyme . Similarly, non-peptide mimetics have been designed to replace the CAAX sequence with biphenyl derivatives, resulting in potent FTase inhibitors .

Molecular Structure Analysis

The molecular structure of Ras inhibitory peptides is critical for their function. The crystal structure of a human K-Ras G12D mutant in complex with GDP and the cyclic inhibitory peptide KRpep-2d revealed that the peptide binds near the Switch II region of Ras, allosterically blocking protein-protein interactions with guanine nucleotide exchange factors . This discovery highlights the importance of the precise positioning of functional groups within the peptide to mimic the natural CAAX sequence effectively.

Chemical Reactions Analysis

Ras inhibitory peptides act by inhibiting the association of Ras with other proteins, such as Raf and RalGDS, which are essential for the activation of downstream signaling pathways. Peptides derived from the H-Ras effector region and the Ras binding domain of Raf-1 have been shown to inhibit the formation of the Ras-Raf complex . Additionally, peptides that lack the cysteine residue found in the natural substrate of FTase have been developed, demonstrating that it is possible to inhibit the enzyme without the need for a cysteine residue .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ras inhibitory peptides are tailored to enhance their stability and cellular uptake. For instance, the fusion of RasGRF1-derived peptides with the Tat protein transduction domain allows for their uptake into mammalian cells, where they can exert their inhibitory effects on Ras-dependent processes . The design of non-peptide mimetics also aims to create molecules that are not substrates for farnesylation, do not have peptidic features, and have no hydrolyzable bonds, thus enhancing their stability and potential as drug candidates .

科学研究应用

1. 癌症治疗

已经确定了Ras抑制肽,如KRpep-2d,对于癌症治疗具有潜在作用,特别是针对K-Ras(G12D)等Ras蛋白的特定突变。这些肽可以通过变构阻断蛋白质-蛋白质相互作用,为直接Ras抑制在癌症治疗中提供了一种有前途的策略(Sogabe et al., 2017)

2. 心血管健康

来自大型藻类的肽已显示出抑制肾素活性。它们对抗高血压可能有益,通过积极影响肾素-血管紧张素系统(RAS),为心血管健康的功能性食品提供潜在应用(Fitzgerald et al., 2012)

3. 肿瘤治疗药物开发

源自RasGRF1的肽表现出抑制Ras依赖性增殖和迁移的特性。这些发现支持它们作为开发Ras抑制抗癌剂的模型化合物(Sacco et al., 2012)

4. 高血压管理

来自乳清、大豆和大米蛋白等食物来源的ACE抑制肽的研究强调了它们在高血压管理中的潜力。这些肽显示出对血浆和组织ACE的强烈抑制潜力,可能有助于预防与RAS相关的高血压(Michelke et al., 2017)

5. COVID-19治疗

由于其ACE抑制活性,乳清来源的肽已被探讨在COVID-19大流行中的潜在治疗作用。它们对ACE和ACE2都表现出双重抑制作用,这可能代表了治疗COVID-19的一种新策略(Chamata et al., 2021)

6. 血管扩张肽研究

像血管紧张素-(1-7)这样的肽在心血管药物疗法中的作用,特别是在调节血管和肾功能方面,正在研究中。这可能对开发针对RAS的新药物有影响(Schindler等,2007)

7. 癌症治疗中的细胞内靶向

自行车环肽,如那些抑制K-Ras的肽,正在开发中,因其穿透细胞的特性和在癌症治疗中靶向细胞内蛋白的潜力(Trinh et al., 2015)

8. 基于肽的GTP酶抑制

针对小GTP酶Ras超家族的肽正在探索用于治疗各种疾病。最近在肽修饰和传递方法方面的进展增加了使用这些生物制品用于细胞内靶标的兴趣(Hurd et al., 2020)

9. 血管紧张素肽稳定性和分析见解

具有质量检测的纳米液相色谱法提供了一种量化Ang肽的方法,为了解RAS的状态并帮助诊断RAS异常或监测基于RAS抑制的治疗提供见解(Olkowicz et al., 2017)

未来方向

The consensus at present is that the most fruitful direction for anti-RAS therapeutics in the near future is indirect targeting of RAS signaling via inhibiting its downstream effectors . This includes the RAF–MEK–ERK and PI3K–AKT–MTOR kinase cascades that have been shown to be critical for RAS driver functions in specific cancers .

属性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H91N19O11/c1-29(2)39(54)48(80)71-27-11-19-37(71)47(79)70-26-10-18-36(70)45(77)69-25-9-17-35(69)44(76)67-40(30(3)4)49(81)72-28-12-20-38(72)46(78)68-24-8-16-34(68)43(75)65-32(14-6-22-62-52(57)58)41(73)64-31(13-5-21-61-51(55)56)42(74)66-33(50(82)83)15-7-23-63-53(59)60/h29-40H,5-28,54H2,1-4H3,(H,64,73)(H,65,75)(H,66,74)(H,67,76)(H,82,83)(H4,55,56,61)(H4,57,58,62)(H4,59,60,63)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEHBKGSNFLJSF-QMAXXTOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H91N19O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332156
Record name 1aze
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1170.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ras inhibitory peptide

CAS RN

159088-48-9
Record name 1aze
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ras inhibitory peptide
Reactant of Route 2
Ras inhibitory peptide
Reactant of Route 3
Ras inhibitory peptide
Reactant of Route 4
Ras inhibitory peptide
Reactant of Route 5
Ras inhibitory peptide
Reactant of Route 6
Ras inhibitory peptide

Citations

For This Compound
27
Citations
A Niida, S Sasaki, K Yonemori, T Sameshima… - Bioorganic & medicinal …, 2017 - Elsevier
… In our latest research on K-Ras inhibitors, we have identified a K-Ras inhibitory peptide, KRpep-2d, using random T7 phage-display library screening, followed by subsequent …
Number of citations: 43 www.sciencedirect.com
E Sacco, D Metalli, M Spinelli, R Manzoni… - Biotechnology …, 2012 - Elsevier
… With the aim to develop Ras-inhibitory peptide(s), we designed a peptide of 67 residues centered on the W1056 residues. Design of the peptide took into account structural features of …
Number of citations: 25 www.sciencedirect.com
YV Filina, VG Safronova… - … ) Supplement Series A …, 2012 - Springer
… To prevent activa tion of Ras proteins the cells were incubated with Ras inhibitory peptide (RasIP, Sigma) for 20 min at 37С. Solvent (water or dimethyl sulfoxide) was added to control …
Number of citations: 4 link.springer.com
SE Kurtz, K Esposito, W Tang… - Biotechnology and …, 2003 - Wiley Online Library
… Yeast transformants of strain Y420 containing either the plasmid expressing a GST-Leu-Gly-Glu-Gly-Cys-Trp aptamer (designated Ras Inhibitory Peptide 2) or a control expressing only …
Number of citations: 14 onlinelibrary.wiley.com
PJ Hughes, G Brown - Journal of cellular biochemistry, 2006 - Wiley Online Library
… Inhibitors of the Src tyrosine kinase (PP1), RAS (manumycin A), RAS–RAF interactions (sulindac sulphide and RAS inhibitory peptide), RAF (GW5074 or chloroquine), and protein …
Number of citations: 38 onlinelibrary.wiley.com
JE Humphries, L Elizondo, TP Yoshino - Biochimica et Biophysica Acta …, 2001 - Elsevier
… Finally, similar to the Ras inhibitory peptide, the minimum inhibitory dose for PD … Ras inhibitory peptide at the same concentration. Bge cells exposed to 100 μM Ras inhibitory peptide …
Number of citations: 36 www.sciencedirect.com
DK Tsang, DL Crowe - International journal of oncology, 1999 - spandidos-publications.com
… cells with ras inhibitory peptide. As shown in Fig. 4A, treatment with ras inhibitory peptide decreased proliferation of SCC cultures by 30%. However, ras inhibitory peptide did not …
Number of citations: 32 www.spandidos-publications.com
HP Vo, MK Lee, DL Crowe - … journal of oncology, 1998 - spandidos-publications.com
… Groups were treated with either vehicle, RA, or RA combined with ras inhibitory peptide or PD98059 as described above for 2 days prior to determination of reporter gene activity. CAT …
Number of citations: 42 www.spandidos-publications.com
CG Buitrago, VG Pardo, AR de Boland… - Journal of Biological …, 2003 - ASBMB
… Dulbecco's modified Eagle's medium (DMEM), fetal bovine serum, specific Ras inhibitory peptide (VPPPVPPRRR), and protein A-Sepharose were from Sigma. Lipofectin was from …
Number of citations: 92 www.jbc.org
M Onimaru, Y Yonemitsu, M Tanii, K Nakagawa… - Circulation …, 2002 - Am Heart Assoc
… To confirm whether these concentrations were functional in our HSMCs and BSMCs, a pilot Western blot study was performed using cells treated with Ras inhibitory peptide, rapamycin, …
Number of citations: 112 www.ahajournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。